N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide
Description
Structural and Mechanistic Insights
Core Structural Features and Functional Group Interactions
The molecule’s design centers on a piperidine-sulfonamide-morpholine tricyclic framework, which confers rigidity and directional bonding capabilities. The piperidine ring (C₅H₁₀N) serves as a central hub, linked to a 4-chlorophenyl sulfonyl group via a sulfonamide bridge and to a morpholine carboxamide through an amide bond. This arrangement creates a three-dimensional topology optimized for target engagement.
Piperidine-Sulfonamide-Morpholine Tricyclic Motif
The piperidine ring adopts a chair conformation, minimizing steric strain while positioning the sulfonamide and morpholine groups at axial and equatorial sites, respectively. This spatial arrangement facilitates simultaneous interactions with hydrophobic pockets and hydrogen-bonding residues in biological targets. The sulfonamide bridge (–SO₂–NH–) acts as a conformational lock, restricting rotation between the piperidine and 4-chlorophenyl groups. This rigidity enhances binding specificity, as observed in analogous carbonic anhydrase inhibitors where sulfonamide groups coordinate zinc ions in enzyme active sites.
The morpholine carboxamide moiety introduces a heterocyclic oxygen, which enhances solubility via hydrogen bonding with aqueous environments. Computational studies on related sulfonamides suggest that morpholine’s oxygen participates in water-mediated interactions, stabilizing ligand-receptor complexes without compromising membrane permeability.
Table 1: Key Functional Groups and Their Roles
| Group | Role |
|---|---|
| Piperidine | Conformational stability; hydrophobic interactions |
| Sulfonamide bridge | Rigidity; hydrogen bonding with catalytic residues (e.g., Zn²⁺) |
| Morpholine carboxamide | Solubility enhancement; polar interactions |
Role of 4-Chlorophenyl Sulfonyl Group in Lipophilicity and Bioactivity
The 4-chlorophenyl sulfonyl group (–SO₂–C₆H₄–Cl) significantly influences the compound’s physicochemical profile. The chlorine atom at the para position exerts a strong electron-withdrawing effect, polarizing the aromatic ring and enhancing π-π stacking interactions with tyrosine or phenylalanine residues in target proteins. Sulfonyl groups (–SO₂–) further contribute to this polarization, creating a dipole moment that stabilizes electrostatic interactions with cationic residues (e.g., lysine, arginine).
Lipophilicity, quantified by the partition coefficient (logP), is critical for membrane permeation. The chlorophenyl group increases logP by ~1.5 units compared to non-halogenated analogs, as evidenced by chromatographic studies on similar sulfonamides. This elevated lipophilicity facilitates traversal across lipid bilayers, a prerequisite for intracellular target engagement.
In enzymatic assays, the 4-chlorophenyl sulfonyl moiety has been shown to anchor inhibitors into hydrophobic subsites of carbonic anhydrase isoforms, with substitution at this position directly correlating with inhibitory potency (IC₅₀ values: 2–50 nM). Molecular dynamics simulations reveal that chlorine’s van der Waals radius (1.8 Å) complements the dimensions of enzyme cavities, minimizing steric clashes while maximizing dispersion forces.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O4S/c17-13-1-3-15(4-2-13)25(22,23)20-7-5-14(6-8-20)18-16(21)19-9-11-24-12-10-19/h1-4,14H,5-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHILJTRSFZMPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form the intermediate N-(4-chlorophenylsulfonyl)piperidine. This intermediate is then reacted with morpholine-4-carboxylic acid chloride to yield the final product. The reactions are usually carried out under controlled conditions, such as in the presence of a base like triethylamine, and at specific temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural Analysis
- Sulfonyl vs. Carboxamide Positioning : The target compound uniquely combines sulfonyl and carboxamide groups on a piperidine core. Analogs like W-15 () prioritize sulfonamide bioactivity but lack the morpholinecarboxamide, which may reduce solubility .
- Morpholine vs. Piperazine : Morpholine’s oxygen atom increases polarity compared to piperazine derivatives (), possibly affecting binding to hydrophilic targets .
Pharmacological Implications
- Sulfonamide Derivatives : Compounds like W-15 and N-(4-Methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide () suggest sulfonamides may interact with CNS receptors or enzymes (e.g., acetylcholinesterase) .
Biological Activity
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide is a compound of significant pharmacological interest due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antibacterial properties, enzyme inhibition, and its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C19H22ClN3O5S. Its structure features a piperidine ring and a morpholine moiety, which are known for their biological relevance. The sulfonyl group contributes to its pharmacological properties, enhancing interactions with biological targets.
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies, revealing several key areas of action:
1. Antibacterial Activity
Research indicates that derivatives of this compound exhibit moderate to strong antibacterial activity against several bacterial strains. Notably, it has shown effectiveness against:
- Salmonella typhi
- Bacillus subtilis
- Escherichia coli
- Staphylococcus aureus
Table 1 summarizes the antibacterial activity of selected derivatives:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 7l | Salmonella typhi | Moderate |
| 7m | Bacillus subtilis | Strong |
| 7n | Staphylococcus aureus | Weak |
| 7o | Escherichia coli | Moderate |
These findings suggest that the compound's structure significantly influences its antibacterial properties, particularly the presence of the sulfonyl group which enhances binding to bacterial proteins.
2. Enzyme Inhibition
The compound has also been studied for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Important for neurotransmission, compounds with AChE inhibitory activity can be beneficial in treating neurodegenerative diseases.
- Urease : Inhibition of urease is crucial in managing infections caused by urease-producing bacteria.
Table 2 presents the IC50 values for enzyme inhibition:
| Compound | Enzyme Type | IC50 Value (µM) |
|---|---|---|
| 7p | Acetylcholinesterase | 0.63±0.001 |
| 7q | Urease | 2.14±0.003 |
These results indicate that compounds derived from this compound possess significant potential as enzyme inhibitors, which could lead to therapeutic applications in various diseases.
Case Studies
Recent studies have focused on synthesizing novel derivatives and evaluating their biological activities through in silico methods and binding studies with bovine serum albumin (BSA). These studies provide insights into how structural modifications can enhance pharmacological efficacy.
For instance, a study by Sanchez-Sancho et al. (2020) synthesized a series of oxadiazole derivatives based on the piperidine nucleus and evaluated their antibacterial and enzyme inhibitory activities. The results demonstrated that specific modifications to the sulfonamide group significantly improved binding affinity and biological activity .
Q & A
Q. Notes
- Structural Emphasis : Focused on sulfonyl and carboxamide functional groups for reactivity/activity.
- Methodological Depth : Answers integrate synthesis, characterization, and biological evaluation workflows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
